molecular formula C5H3Br2NO2 B13673073 4,5-Dibromofuran-2-carboxamide

4,5-Dibromofuran-2-carboxamide

Cat. No.: B13673073
M. Wt: 268.89 g/mol
InChI Key: GHUAUXYNJVBMDL-UHFFFAOYSA-N
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Description

4,5-Dibromofuran-2-carboxamide is a brominated furan derivative featuring a carboxamide functional group at the 2-position and bromine atoms at the 4- and 5-positions of the furan ring.

Properties

Molecular Formula

C5H3Br2NO2

Molecular Weight

268.89 g/mol

IUPAC Name

4,5-dibromofuran-2-carboxamide

InChI

InChI=1S/C5H3Br2NO2/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H2,8,9)

InChI Key

GHUAUXYNJVBMDL-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1Br)Br)C(=O)N

Origin of Product

United States

Preparation Methods

Preparation Methods of 4,5-Dibromofuran-2-carboxamide

Starting Material: 4,5-Dibromofuran-2-carboxylic Acid

The primary precursor for this compound synthesis is 4,5-dibromofuran-2-carboxylic acid. This acid is typically prepared by bromination of furan-2-carboxylic acid derivatives under controlled conditions to introduce bromine atoms selectively at the 4 and 5 positions. The acid can then be converted into the corresponding carboxamide through amidation reactions.

Amidation via Ammonia and Zinc Reduction

One of the most documented synthetic routes to this compound involves the conversion of 4,5-dibromofuran-2-carboxylic acid to the amide using aqueous ammonia in the presence of zinc powder as a reducing agent. This method proceeds under mild temperature conditions (0–7 °C or room temperature) and yields high purity product with yields reported up to 99% under optimized conditions.

Typical Procedure:

  • Dissolve 4,5-dibromofuran-2-carboxylic acid in aqueous ammonia.
  • Cool the solution to 0–7 °C.
  • Add zinc powder portion-wise while maintaining temperature below 7 °C.
  • Stir the mixture for 10 minutes to several hours depending on scale and conditions.
  • Acidify the reaction mixture with hydrochloric acid to precipitate the product.
  • Extract with ethyl acetate, dry, filter, and concentrate to obtain this compound as a white solid.

Representative Data Table:

Parameter Condition/Value
Starting material 4,5-Dibromofuran-2-carboxylic acid
Ammonia concentration ~7.3% aqueous ammonia
Zinc powder Slight excess, e.g., 1.05 equiv.
Temperature 0–7 °C or room temperature
Reaction time 10 min to 6 h
Workup Acidification to pH ~3, extraction
Yield 83.1% to 99%
Product appearance White solid
Analytical confirmation 1H-NMR, LC-MS

This method is well-documented in various studies, including Ambeed’s technical data and peer-reviewed publications, confirming the reliability and scalability of this approach.

Alternative Synthetic Routes

Esterification and Subsequent Amidation

In some research contexts, 4,5-dibromofuran-2-carboxylic acid is first converted to its ester derivative by esterification. This intermediate is then subjected to palladium-catalyzed cyanation, reduction, and Boc protection steps before final saponification and deprotection yield the amino acid or amide derivatives. While this route is more complex, it allows for the synthesis of functionalized derivatives and is useful in drug discovery research.

Use of 4,5-Dibromofuran-2-carbonyl Chloride Intermediate

Another approach involves the synthesis of 4,5-dibromofuran-2-carbonyl chloride from the corresponding acid, which is a highly reactive intermediate used in acylation reactions. This intermediate can be converted to the carboxamide by reaction with ammonia or amines under controlled conditions. The synthesis of the acyl chloride typically involves bromination and chlorination steps under low temperature (around 0 °C) to maintain selectivity and yield.

Key Data:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number
4,5-Dibromofuran-2-carbonyl chloride C5HBr2ClO2 288.32 35900-96-0

This intermediate is commonly analyzed by NMR and mass spectrometry to confirm purity before further transformations.

Analytical Techniques for Confirmation

The synthesis and purity of this compound are typically confirmed by:

Summary Table of Preparation Methods

Method Starting Material Key Reagents & Conditions Yield (%) Notes
Amidation with ammonia and zinc 4,5-Dibromofuran-2-carboxylic acid Aqueous ammonia, zinc powder, 0–7 °C 83.1–99 Simple, high yield
Esterification + Pd-catalyzed cyanation 4,5-Dibromofuran-2-carboxylic acid ester Pd catalyst, cyanide source, Boc protection Moderate For functionalized derivatives
Acyl chloride intermediate route 4,5-Dibromofuran-2-carboxylic acid Thionyl chloride or similar, then NH3 Not specified Requires careful handling

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromofuran-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The furan ring can undergo oxidation to form furanones or reduction to form dihydrofurans.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Various substituted furans depending on the nucleophile used.

    Oxidation Products: Furanones and other oxidized derivatives.

    Reduction Products: Dihydrofurans and related compounds.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of bromine atoms.

    Medicine: Studied for its potential as a pharmacophore in drug design, particularly in the development of new antibiotics and anticancer agents.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of 4,5-Dibromofuran-2-carboxamide in biological systems involves its interaction with cellular targets, potentially disrupting essential biochemical pathways. The bromine atoms may enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites in proteins and enzymes, thereby inhibiting their function. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4,5-Dibromofuran-2-carboxamide with three structurally or functionally related compounds, emphasizing molecular structure, physicochemical properties, and applications.

Structural and Functional Analog: Methyl 4,5-Dibromofuran-2-carboxylate

  • Structure : Replaces the carboxamide group with a methyl ester (-COOCH₃).
  • Key Data :
    • Molecular formula: C₆H₄Br₂O₃ (inferred).
    • Molecular weight: ~275.82 g/mol (calculated).
  • Comparison: The ester group reduces polarity compared to the carboxamide, likely lowering solubility in polar solvents. Esters are more prone to hydrolysis than carboxamides, making the carboxamide derivative more stable under physiological conditions. Applications: Likely serves as a synthetic intermediate for carboxamide derivatives via aminolysis .

Brominated Ester: Methyl 2,3-Dibromopropionate

  • Structure : A linear brominated ester (CH₂BrCHBrCOOCH₃).
  • Key Data :
    • Molecular formula: C₄H₆Br₂O₂.
    • Molecular weight: 245.9 g/mol.
    • Boiling point: 83–86°C at 10 mmHg.
    • Density: 1.944 g/cm³.
  • Higher volatility (lower boiling point) compared to furan-based compounds. Applications: Used in organic synthesis for bromine-mediated reactions.

Dicarboxamide Derivative: (4S,5S)-2-(2-Bromophenyl)-1,3-dioxolane-4,5-dicarboxamide

  • Structure : Features a dioxolane ring with two carboxamide groups and a bromophenyl substituent.
  • Key Data :
    • Molecular formula: C₁₁H₁₁BrN₂O₄.
    • Molecular weight: 329.13 g/mol (calculated).
    • Crystal structure: Adopts a boat conformation with intramolecular N–H⋯O hydrogen bonds forming planar five-membered rings.
  • Comparison: The dual carboxamide groups enhance hydrogen bonding, improving crystallinity and thermal stability. Applications: Relevant in platinum-based antitumor drug synthesis due to carboxamide coordination sites.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C/mmHg) Density (g/cm³) Functional Groups Key Applications
This compound (target) C₅H₃Br₂NO₂ ~268.90 (calculated) N/A N/A Carboxamide, Br Potential medicinal chemistry
Methyl 4,5-Dibromofuran-2-carboxylate C₆H₄Br₂O₃ ~275.82 (calculated) N/A N/A Ester, Br Synthetic intermediate
Methyl 2,3-Dibromopropionate C₄H₆Br₂O₂ 245.9 83–86/10 1.944 Ester, Br Organic synthesis
(4S,5S)-2-(2-Bromophenyl)-1,3-dioxolane-4,5-dicarboxamide C₁₁H₁₁BrN₂O₄ 329.13 (calculated) N/A N/A Dual carboxamide, Br, dioxolane Antitumor drug synthesis

Research Findings and Implications

  • Hydrogen Bonding : Carboxamide derivatives exhibit stronger intermolecular interactions (e.g., N–H⋯O bonds) than esters, as seen in the crystal structure of the dioxolane dicarboxamide . This property enhances stability and crystallinity, critical for pharmaceutical formulations.
  • Reactivity : Bromine atoms in all compounds enable electrophilic substitution or cross-coupling reactions. However, the furan ring in the target compound may offer conjugation advantages over linear analogs like methyl 2,3-dibromopropionate.

Q & A

Q. What are the recommended synthetic routes for 4,5-Dibromofuran-2-carboxamide, and what key reaction parameters influence yield?

A two-step methodology is commonly employed:

Bromination : Start with furan-2-carboxamide or its ester derivatives. Use stoichiometric control of bromine (e.g., NBS or Br₂) to selectively introduce bromine at the 4,5-positions. Over-bromination can be mitigated by maintaining reaction temperatures below 0°C in a non-polar solvent (e.g., CCl₄) .

Amidation : If starting from 4,5-Dibromofuran-2-carboxylic acid (PubChem CID: BHUVICYZDBUMIU), activate the carboxylic acid using HATU or EDCl/HOBt in anhydrous DMF. React with ammonia or a primary amine at room temperature. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
Critical parameters : Anhydrous conditions, precise stoichiometry, and temperature control during bromination.

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Handling : Use PPE (nitrile gloves, chemical safety goggles) and work in a fume hood. Avoid skin contact due to potential irritancy (analogous to 4,5-Dibromo-2-furoic acid) .
  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C. Desiccate to prevent hydrolysis. Stability tests via HPLC (C18 column, acetonitrile/water mobile phase) are recommended quarterly .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Key signals include the furan C3 proton (δ ~7.2 ppm) and carboxamide carbonyl (δ ~165 ppm). Bromine-induced deshielding splits signals into distinct doublets .
  • X-ray crystallography : Resolve regiochemistry and confirm bromine positions, as demonstrated for hexasubstituted dihydrofuran analogs .
  • HRMS : Use ESI(+) mode to observe [M+H]⁺ (theoretical m/z: 294.82 for C₅H₃Br₂NO₂) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reactivity patterns between 4,5-dibromo and 3,5-dibromo furan carboxamide derivatives?

  • Electronic analysis : Compare Hammett σ constants (Br: σₚ = +0.23) to predict electron-withdrawing effects. 4,5-Dibromo substitution creates a stronger electron-deficient furan ring, favoring nucleophilic aromatic substitution at C2 .
  • Steric mapping : Use X-ray data (e.g., Br⋯Br contacts at 3.5 Å) to model steric hindrance. Molecular dynamics simulations can quantify accessibility to reactive sites .
  • Experimental validation : Perform parallel reactions (e.g., Suzuki coupling) on both isomers and analyze yields via HPLC.

Q. How can computational chemistry approaches predict the bioactivity of this compound derivatives?

  • Molecular docking : Use AutoDock Vina to screen against targets like cyclooxygenase-2 (COX-2). The dibromo motif may enhance halogen bonding with backbone carbonyls (e.g., Leu352 in COX-2) .
  • QSAR modeling : Correlate substituent electronegativity (e.g., bromine vs. methyl) with IC₅₀ values from enzyme inhibition assays.
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess frontier molecular orbitals (HOMO-LUMO gaps) for redox activity .

Q. What experimental design considerations are critical when evaluating regioselectivity in electrophilic substitutions on this compound?

  • Directing group placement : The carboxamide at C2 directs electrophiles to C3. Competing effects from bromines require controlled reaction conditions (e.g., low temperature for nitration) .
  • Isotopic labeling : Use ¹³C-labeled substrates to track substitution pathways via NMR.
  • In situ monitoring : Employ ReactIR to detect intermediates (e.g., nitrosonium ion adducts) during nitration .

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